molecular formula C22H24N4O2 B12271389 N-(2,3-dimethylphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide

N-(2,3-dimethylphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide

Cat. No.: B12271389
M. Wt: 376.5 g/mol
InChI Key: DDCZEHAKKDFABM-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1-methyl-1H-pyrazole with an appropriate aryl halide under basic conditions.

    Coupling with the ethanediamide: The pyrazole derivative is then coupled with an ethanediamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final assembly: The intermediate product is then reacted with 2,3-dimethylphenylamine under suitable conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-N’-{2-[4-(1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide
  • N-(2,3-dimethylphenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]ethyl}ethanediamide

Uniqueness

N-(2,3-dimethylphenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide is unique due to its specific substitution pattern on the pyrazole and phenyl rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]oxamide

InChI

InChI=1S/C22H24N4O2/c1-15-5-4-6-20(16(15)2)25-22(28)21(27)23-12-11-17-7-9-18(10-8-17)19-13-24-26(3)14-19/h4-10,13-14H,11-12H2,1-3H3,(H,23,27)(H,25,28)

InChI Key

DDCZEHAKKDFABM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)C3=CN(N=C3)C)C

Origin of Product

United States

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